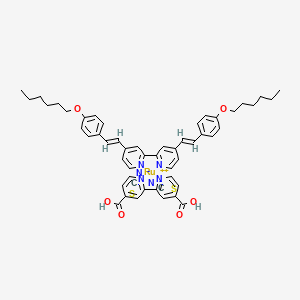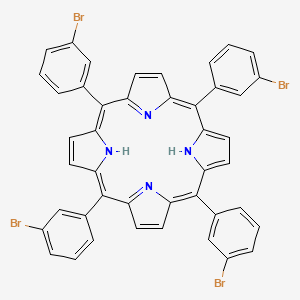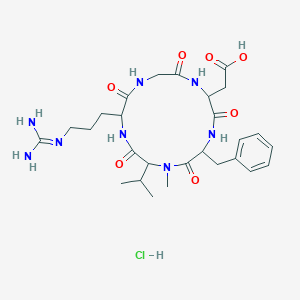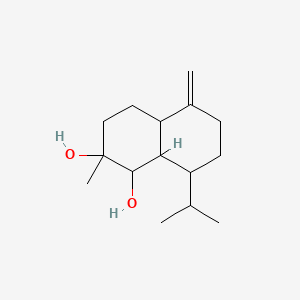
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is an organic compound known for its unique structural properties It consists of two cyclohexane rings connected by a single bond, with a methoxyphenyl group and a propyl group attached to the cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propyl Group: The propyl group can be attached via a Grignard reaction, where propylmagnesium bromide reacts with the cyclohexane derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the cyclohexane rings to more saturated forms or reduce any functional groups present.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: More saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Material Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which (trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(trans,trans)-4-(4-Hydroxyphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a hydroxyl group instead of a methoxy group.
(trans,trans)-4-(4-Methylphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(trans,trans)-4-(4-Methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C22H34O |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H34O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h13-20H,3-12H2,1-2H3 |
InChI-Schlüssel |
YGBCZZWUEAKAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)


![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)

![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)

![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)


![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
